molecular formula C19H16ClN3O2S B10969351 2-[1-(4-chloro-3,5-dimethylphenoxy)ethyl]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one

2-[1-(4-chloro-3,5-dimethylphenoxy)ethyl]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one

Cat. No.: B10969351
M. Wt: 385.9 g/mol
InChI Key: MWLOODVTDHTTCF-UHFFFAOYSA-N
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Description

  • This compound belongs to the class of heterocyclic organic molecules, specifically a quinazolinone derivative.
  • Its chemical structure consists of a quinazolinone core fused with a thiadiazole ring.
  • The compound’s systematic name is quite lengthy, so it’s often referred to by its IUPAC name or other common names.
  • Let’s visualize its structure:

    2-[1-(4-chloro-3,5-dimethylphenoxy)ethyl]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one\text{this compound} This compound

  • Preparation Methods

    • Unfortunately, specific synthetic routes for this compound are not readily available in the literature.
    • similar quinazolinone derivatives are often synthesized via cyclization reactions, condensations, or heterocyclic transformations.
    • Industrial production methods would likely involve scalable processes with suitable starting materials and optimized conditions.
  • Chemical Reactions Analysis

    • As for its chemical reactivity, we can infer based on its structure:
      • It contains a chloro substituent, suggesting potential nucleophilic substitution reactions.
      • The thiadiazole ring may undergo oxidation or reduction.
      • The quinazolinone core could participate in various transformations.
    • Common reagents and conditions would depend on the specific reaction type.
  • Scientific Research Applications

    • Research on quinazolinone derivatives has explored their:
      • Anticancer properties
      • Antimicrobial activity
      • Anti-inflammatory effects
      • Potential as kinase inhibitors
      • Neuroprotective properties
      • Antiviral activity
    • Further studies are needed to understand the compound’s specific applications.
  • Mechanism of Action

    • Unfortunately, detailed information about its mechanism of action is scarce.
    • It likely interacts with specific cellular targets, affecting signaling pathways or enzymatic processes.
  • Comparison with Similar Compounds

    • Similar compounds include other quinazolinones, thiadiazoles, and heterocyclic derivatives.
    • Highlighting its uniqueness would require a direct comparison with specific analogs.

    Properties

    Molecular Formula

    C19H16ClN3O2S

    Molecular Weight

    385.9 g/mol

    IUPAC Name

    2-[1-(4-chloro-3,5-dimethylphenoxy)ethyl]-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one

    InChI

    InChI=1S/C19H16ClN3O2S/c1-10-8-13(9-11(2)16(10)20)25-12(3)17-22-23-18(24)14-6-4-5-7-15(14)21-19(23)26-17/h4-9,12H,1-3H3

    InChI Key

    MWLOODVTDHTTCF-UHFFFAOYSA-N

    Canonical SMILES

    CC1=CC(=CC(=C1Cl)C)OC(C)C2=NN3C(=O)C4=CC=CC=C4N=C3S2

    Origin of Product

    United States

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